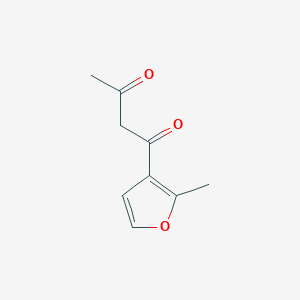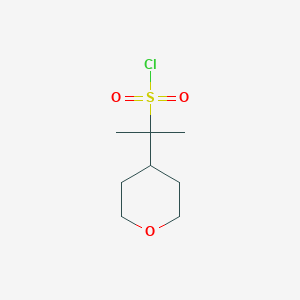
2-(Oxan-4-yl)propane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-4-yl)propane-2-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(Oxan-4-yl)propane-2-sulfonyl chloride typically involves the oxidative chlorination of thiol derivatives. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This reaction is highly efficient and produces the desired sulfonyl chloride in excellent yields under mild conditions. Industrial production methods may vary, but they generally follow similar oxidative chlorination pathways to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-(Oxan-4-yl)propane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form sulfonamides.
Substitution: The sulfonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Oxan-4-yl)propane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Oxan-4-yl)propane-2-sulfonyl chloride involves the formation of sulfonyl chloride groups, which are highly reactive and can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
2-(Oxan-4-yl)propane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to its oxan-4-yl substituent, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- p-Toluenesulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Propriétés
Formule moléculaire |
C8H15ClO3S |
|---|---|
Poids moléculaire |
226.72 g/mol |
Nom IUPAC |
2-(oxan-4-yl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2,13(9,10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 |
Clé InChI |
XEYMTSYTTVQHSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCOCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


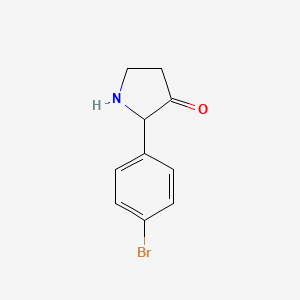
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
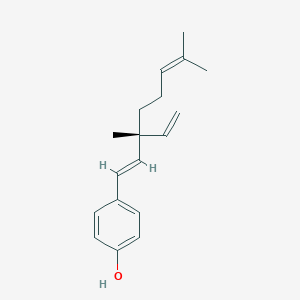
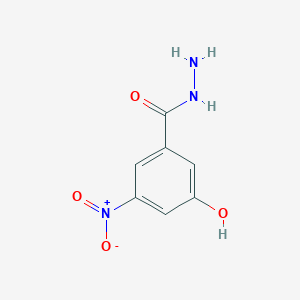
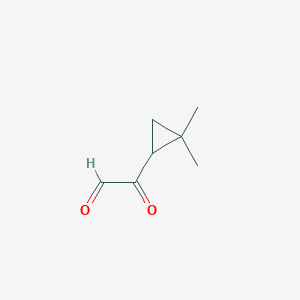
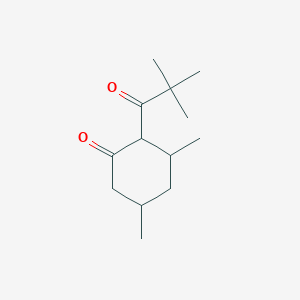
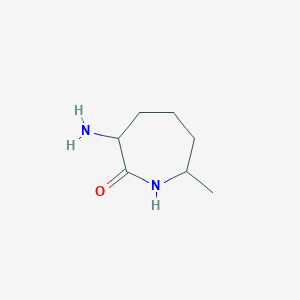
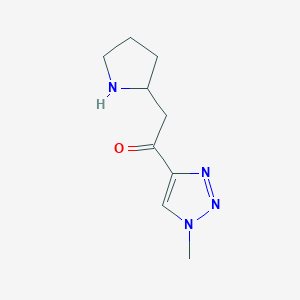
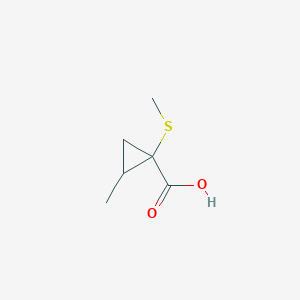
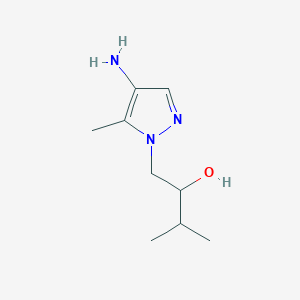
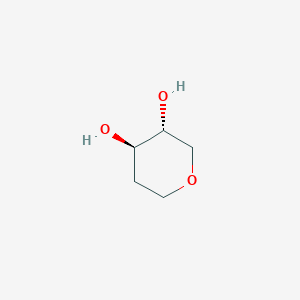
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
